![molecular formula C19H17FN2O2 B5814740 N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives and their structural relatives typically involves strategic functionalization to introduce specific substituents that influence their chemical and biological properties. For instance, a study by Wang et al. (2009) on the synthesis of nickel complexes bearing benzamide derivatives illustrates the detailed synthetic routes and characterizations crucial in the development of these compounds for applications such as ethylene oligomerization (Wang, Shen, & Sun, 2009).
Molecular Structure Analysis
Understanding the molecular structure is essential for predicting the reactivity and interaction of benzamide derivatives. The structural determination is often achieved through spectroscopic analyses and single-crystal X-ray diffraction, providing insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the discrete molecular complex synthesis involving quinolinyl derivatives by Rad et al. (2016) emphasizes the role of molecular structure in defining the compound's physical and chemical properties (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, cyclization processes, and complexation reactions with metals, as detailed in studies like the synthesis and radiosynthesis of fluorinated benzamide neuroleptics by Mukherjee (1991), highlighting the compound's potential in radiolabeling and imaging studies (Mukherjee, 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of benzamide derivatives. These characteristics are often determined through analytical techniques, including thermal analysis and solubility studies, to optimize the compound's application in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are pivotal in understanding the behavior of benzamide derivatives in chemical reactions and biological environments. Studies on the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides by Largani et al. (2017) exemplify the exploration of chemical properties aimed at enhancing biological activity (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVRVMAQNXTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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